DPP-4-IN-2 IC50 Value Relative to Alogliptin and Other Pyrazolo[1,5-a]pyrimidin-7(4H)-one Series Compounds
DPP-4-IN-2 (compound b2) inhibits DPP-4 with an IC50 of 79 nM in in vitro enzymatic assays. In comparison, its structural parent Alogliptin (SYR-322 free base) demonstrates an IC50 of <10 nM (reported mean IC50 of approximately 6.9 nM in human DPP-4 assays), representing an approximately 8- to 11-fold difference in potency [1]. Within the same pyrazolo[1,5-a]pyrimidin-7(4H)-one optimization series, other analogs exhibit IC50 values spanning from 49 nM (compound d1 / DPP-4-IN-1) to >1,000 nM . This places DPP-4-IN-2 as an intermediate-potency analog within this structural class, providing a useful benchmark for structure-activity relationship (SAR) studies where moderate DPP-4 inhibition is required rather than maximal target engagement.
| Evidence Dimension | DPP-4 enzymatic inhibitory activity (IC50) |
|---|---|
| Target Compound Data | 79 nM |
| Comparator Or Baseline | Alogliptin: <10 nM (mean ~6.9 nM); DPP-4-IN-1 (compound d1): 49 nM |
| Quantified Difference | Alogliptin is ~8–11× more potent; DPP-4-IN-1 is ~1.6× more potent |
| Conditions | In vitro human DPP-4 enzymatic assay; exact buffer and substrate conditions not fully specified in commercial datasheets |
Why This Matters
For SAR and probe development studies, the 79 nM IC50 provides an intermediate potency reference point distinct from both high-potency clinical candidates and weaker tool compounds, enabling graded target engagement analysis.
- [1] Lee B, et al. Eur J Pharmacol. 2008;589(1-3):306-314. Pharmacokinetic, pharmacodynamic, and efficacy profiles of alogliptin, a novel inhibitor of dipeptidyl peptidase-4, in rats, dogs, and monkeys. View Source
